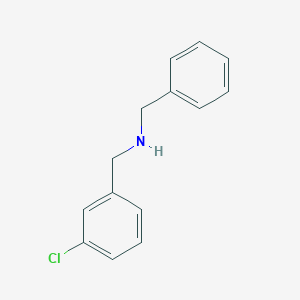

N-Benzyl(3-chlorophenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

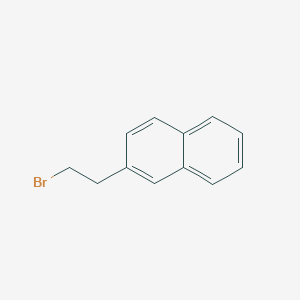

“N-Benzyl(3-chlorophenyl)methanamine” is a chemical compound with the molecular formula C14H14ClN . It has been used in various chemical reactions .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, it has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . It also undergoes reductive amination during dihydroquinolone synthesis .

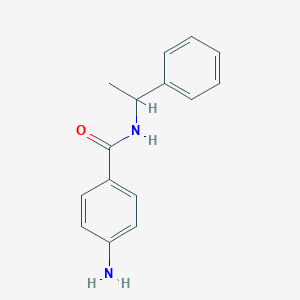

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) and a 3-chlorophenyl group (C6H4Cl) attached to a methanamine (CH3NH2) group .

Chemical Reactions Analysis

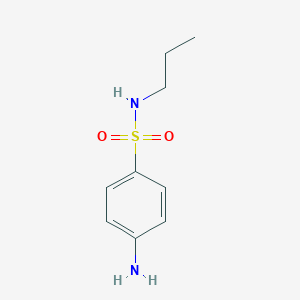

“this compound” participates in various chemical reactions. For example, it has been used in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide . More detailed information about its chemical reactions can be found in the relevant literature .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 231.72 g/mol. More detailed physical and chemical properties such as density, boiling point, etc., are not explicitly mentioned in the search results .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, including compounds related to N-Benzyl(3-chlorophenyl)methanamine, are widely recognized for their environmental persistence and potential toxicity. The degradation of chlorinated phenols through advanced reduction processes, involving zero valent iron and bimetallic systems, has been a significant area of research. These methods demonstrate efficient dechlorination and offer potential for remediation strategies in water treatment technologies (Gunawardana, Singhal, & Swedlund, 2011).

Supramolecular Chemistry Applications

The design and utilization of benzene-1,3,5-tricarboxamide derivatives, a class of compounds related to this compound, have opened new avenues in supramolecular chemistry. These compounds exhibit unique self-assembly properties, forming one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This behavior has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatile role of this structural motif in developing new material science and engineering solutions (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial Applications

The scaffold of benzofuran, which shares structural similarities with this compound, has emerged as a promising pharmacophore in the search for new antimicrobial agents. Benzofuran derivatives exhibit a broad spectrum of biological activities, making them suitable candidates for developing novel antimicrobial compounds. These compounds have been found effective against various bacterial and fungal pathogens, highlighting their potential in addressing the global challenge of antibiotic resistance (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 3-methylbenzylamine have been used as templating agents in the synthesis of amine-templated materials .

Mode of Action

It’s known that similar compounds interact with their targets to bring about changes at the molecular level .

Biochemical Pathways

Related compounds have been used in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Benzyl(3-chlorophenyl)methanamine . .

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANNDMRRFEMAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406006 |

Source

|

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501033-40-5 |

Source

|

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)